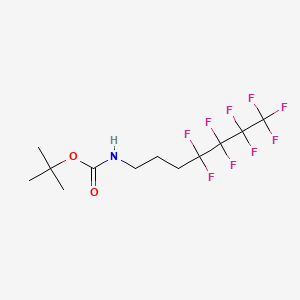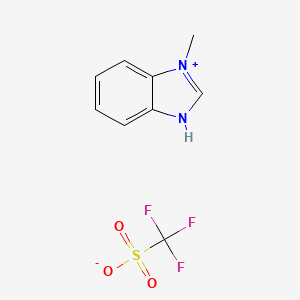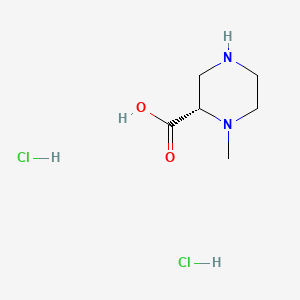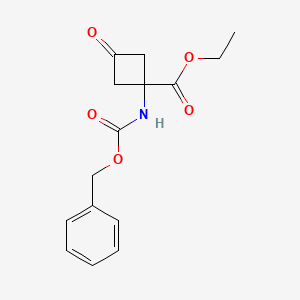
2-(Allylsulfonyl)-6-methylpyridine, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylsulfonyl)-6-methylpyridine, or 2-ASMP, is a chemical compound with a molecular formula of C7H10NO2S. It is a white, crystalline solid with a melting point of 94-96°C. 2-ASMP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of chiral compounds, which are important in drug discovery and development. 2-ASMP is a versatile reagent with a wide range of applications in organic synthesis.
Scientific Research Applications
2-ASMP has been used in a variety of scientific research applications, including the synthesis of chiral compounds and drugs. It has been used in the synthesis of a number of pharmaceuticals, including the anti-depressant fluoxetine, the anti-malarial drug mefloquine, and the anti-inflammatory drug ibuprofen. It has also been used in the synthesis of agrochemicals, such as the herbicide glyphosate, and in the synthesis of other organic compounds.
Mechanism of Action
2-ASMP is a versatile reagent used in organic synthesis. It acts as a nucleophile, reacting with electrophiles such as electrophilic halides and aldehydes. It can also be used in the synthesis of chiral compounds, which are important in drug discovery and development.
Biochemical and Physiological Effects
2-ASMP is not known to have any direct biochemical or physiological effects. It is a reagent used in organic synthesis and is not intended for human or animal consumption.
Advantages and Limitations for Lab Experiments
2-ASMP has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is also relatively inexpensive and easy to obtain. However, it is a hazardous chemical and must be handled with care. It should be used in a well-ventilated area and protective equipment should be worn when handling it.
Future Directions
The use of 2-ASMP in the synthesis of chiral compounds and drugs will likely continue to be explored. In addition, the use of 2-ASMP in the synthesis of agrochemicals may be further investigated. Furthermore, 2-ASMP may be used in the synthesis of other organic compounds, such as polymers and surfactants. Finally, research into the use of 2-ASMP in the synthesis of materials for use in biomedical applications may be conducted.
Synthesis Methods
2-ASMP is synthesized from the reaction of 6-methylpyridine and allylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, typically nitrogen or argon, at a temperature of 0-5°C. The product is then purified by recrystallization from methanol or ethanol.
properties
IUPAC Name |
2-methyl-6-prop-2-enylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-3-7-13(11,12)9-6-4-5-8(2)10-9/h3-6H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZLRIHRDMHSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfonyl)-6-methylpyridine | |
CAS RN |
2249891-86-7 |
Source


|
| Record name | 2-(Allylsulfonyl)-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)



![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)




![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)
